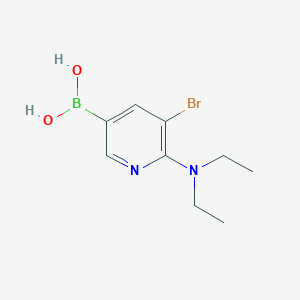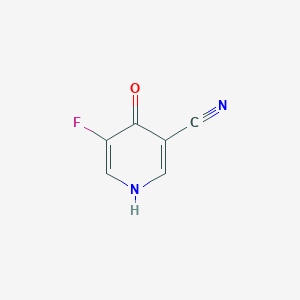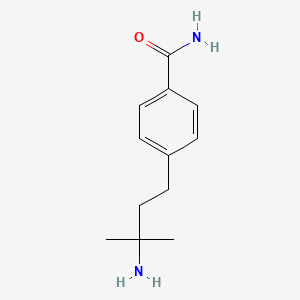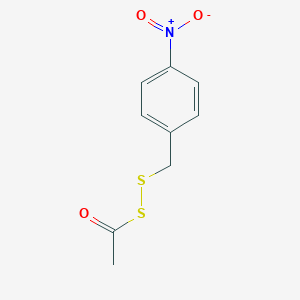![molecular formula C7H2Cl2O3 B12968369 5,6-Dichlorobenzo[d][1,3]dioxol-2-one](/img/structure/B12968369.png)
5,6-Dichlorobenzo[d][1,3]dioxol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichlorobenzo[d][1,3]dioxol-2-one is a chemical compound with the molecular formula C7H4Cl2O2 and a molecular weight of 191.01 g/mol . It is known for its unique structure, which includes a dioxole ring substituted with chlorine atoms at the 5 and 6 positions. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorobenzo[d][1,3]dioxol-2-one typically involves the chlorination of benzo[d][1,3]dioxole. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions . The reaction proceeds as follows:
Benzo[d][1,3]dioxole+Cl2FeCl3this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichlorobenzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxyl-substituted derivatives .
Applications De Recherche Scientifique
5,6-Dichlorobenzo[d][1,3]dioxol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6-Dichlorobenzo[d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The chlorine atoms and the dioxole ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichlorobenzo[d][1,3]dioxole: Similar structure but lacks the carbonyl group at the 2-position.
6-Chlorobenzo[d][1,3]dioxol-5-ylmethanol: Contains a hydroxymethyl group instead of the carbonyl group.
Benzo[d][1,3]dioxole: The parent compound without chlorine substitution
Uniqueness
5,6-Dichlorobenzo[d][1,3]dioxol-2-one is unique due to the presence of both chlorine atoms and the carbonyl group, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical syntheses and industrial applications .
Propriétés
Formule moléculaire |
C7H2Cl2O3 |
|---|---|
Poids moléculaire |
204.99 g/mol |
Nom IUPAC |
5,6-dichloro-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C7H2Cl2O3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |
Clé InChI |
NHTFQWDGSTYLEI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)OC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)

![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)



![3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12968350.png)

